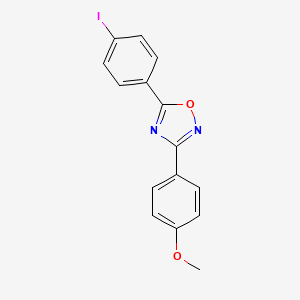

5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

5-(4-Iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted at positions 3 and 5 with a 4-methoxyphenyl group and a 4-iodophenyl group, respectively. The 1,2,4-oxadiazole core is a five-membered ring containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry and materials science. The 4-methoxyphenyl group contributes electron-donating properties, which may influence reactivity and interactions with biological targets.

Properties

IUPAC Name |

5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O2/c1-19-13-8-4-10(5-9-13)14-17-15(20-18-14)11-2-6-12(16)7-3-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAWTQNOBVHVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361823 | |

| Record name | 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6225-23-6 | |

| Record name | 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzohydrazide with 4-methoxybenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming new C-C bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methoxy group.

Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form new C-C bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H12N2O2I

- Molecular Weight : 376.265 g/mol

- IUPAC Name : 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

The compound features an oxadiazole ring that is pivotal in its biological activity and chemical reactivity. The presence of iodine and methoxy groups enhances its pharmacological properties and solubility.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Oxadiazoles are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.

| Study | Findings |

|---|---|

| Reported the synthesis of oxadiazole derivatives with enhanced antimicrobial activity against resistant strains of bacteria. |

Imaging and Diagnostic Tools

The incorporation of iodine in the structure allows for the use of 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a radiotracer in imaging techniques such as SPECT (Single Photon Emission Computed Tomography). This application is crucial for visualizing tumors and other pathological conditions.

| Application | Description |

|---|---|

| SPECT Imaging | Utilizes the radiolabeled version of the compound to enhance imaging contrast in tumor detection. |

Mechanistic Studies

The compound can serve as a tool for studying biological pathways involving reactive oxygen species (ROS) due to its ability to interact with cellular components.

Organic Electronics

Oxadiazoles are explored in organic electronics due to their favorable electronic properties. The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Application | Findings |

|---|---|

| OLEDs | Exhibited potential as a luminescent material due to its electronic configuration and stability under operational conditions. |

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole to evaluate their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the para position significantly enhanced their antiproliferative activity compared to unmodified compounds.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that specific substitutions on the oxadiazole ring led to increased inhibition zones against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is best understood through comparison with related oxadiazole derivatives. Key differences in substituents, synthesis yields, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives

Key Observations:

Substituent Effects :

- Iodine vs. Halogens : The iodine substituent in the target compound increases molecular weight and lipophilicity compared to chlorine or fluorine analogs. This may enhance membrane permeability and bioavailability but reduce solubility .

- Methoxy Group : The 4-methoxyphenyl group is a common feature in compounds with anticancer and receptor-modulating activities, as seen in and . Its electron-donating nature may stabilize charge-transfer interactions in biological systems .

Synthesis Yields :

- Yields for similar 1,2,4-oxadiazoles range from 31% to 63%, with optimization via HPLC purification or catalytic methods (e.g., Cs₂CO₃ in DME solvent) . The target compound’s synthesis would likely require similar protocols.

Biological Activities: Antimicrobial: Fluorinated or chlorinated derivatives (e.g., 5-(3-cyanophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) show strong antimicrobial effects, suggesting that the target compound’s iodine substituent could broaden its spectrum . Anticancer: Compounds with methoxyphenyl groups (e.g., 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole) exhibit moderate activity, while trifluoromethyl groups enhance potency . Enzymatic Inhibition: Oxadiazoles with triazole or pyrazole moieties (e.g., ) demonstrate enzyme inhibitory activity, which the iodine-substituted compound might mimic due to its bulky, polarizable substituent .

Unique Applications :

- The iodine atom in the target compound could enable applications in radioimaging or as a heavy-atom derivative in crystallography studies .

Biological Activity

5-(4-Iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents and have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results in various assays:

- Cytotoxicity : The compound was tested against several cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Results indicated a notable reduction in cell viability with IC50 values in the micromolar range, suggesting effective antiproliferative activity .

- Mechanism of Action : Molecular docking studies revealed that the compound interacts with topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to increased DNA damage and apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, the oxadiazole derivatives have also been evaluated for antimicrobial activity. The compound demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that derivatives can reduce levels of IL-6 and TNF-alpha in activated macrophages, which are key players in the inflammatory response .

Table of Biological Activity Data

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | HCT-116 (Colorectal) | 3.52 | Topoisomerase I inhibition |

| Cytotoxicity | HeLa (Cervical) | 9.51 | Topoisomerase I inhibition |

| Antimicrobial | E. coli | 15.0 | Cell wall synthesis disruption |

| Anti-inflammatory | Macrophages | N/A | Inhibition of IL-6 and TNF-alpha |

Case Study: Synthesis and Evaluation

A study conducted by Arafa et al. synthesized a series of oxadiazole derivatives, including 5-(4-iodophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. The derivatives were assessed for their biological activities using standard assays such as MTT for cytotoxicity and agar diffusion methods for antimicrobial testing. The study concluded that the synthesized compounds exhibited superior activity compared to existing drugs in some cases .

Clinical Relevance

The clinical relevance of oxadiazoles is underscored by their inclusion in ongoing drug development programs targeting cancer and infectious diseases. Their structural versatility allows for modifications that can enhance efficacy and reduce toxicity.

Q & A

Q. Basic Characterization

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons for iodophenyl at δ 7.2–7.8 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₂IN₂O₂: calculated 395.00, observed 395.01) .

- FTIR : Detect oxadiazole ring vibrations (~1600 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Q. Advanced Techniques

- SFC (Supercritical Fluid Chromatography) : Resolve enantiomers (ee >97%) using chiral stationary phases .

- X-ray Crystallography : Resolve crystal packing and confirm regioselectivity in derivatives .

What biological activities are associated with 1,2,4-oxadiazole derivatives, and how can they be evaluated?

Basic Activity

Oxadiazoles are explored as apoptosis inducers (e.g., caspase activation in cancer cells) . Assays include:

- Flow Cytometry : Cell cycle arrest (e.g., G₁ phase in T47D cells) .

- MTT/Proliferation Assays : IC₅₀ determination against colorectal/breast cancer lines .

Q. Advanced Mechanistic Studies

- Photoaffinity Labeling : Identify molecular targets (e.g., TIP47, an IGF II receptor binding protein) .

- Docking Studies : Predict interactions with enzymes (e.g., 14-α-demethylase lanosterol for antifungal activity) .

How do structural modifications impact activity?

Q. SAR Insights

- 5-Position Substituents : Electron-withdrawing groups (e.g., iodine) enhance metabolic stability and target binding .

- 3-Position Aryl Groups : Methoxy groups improve solubility; pyridyl substitutions modulate selectivity .

- Chiral Centers : Enantioselective synthesis (e.g., (S)-configurations) can enhance potency .

Q. Methodological Approach

- Parallel Synthesis : Generate libraries with varied substituents (e.g., trifluoromethyl, bromo) .

- Borane Complexation : Modify electronic properties for enhanced bioactivity (e.g., α7 nicotinic receptor activation) .

How should researchers address contradictions in synthetic outcomes?

Case Study

Unexpected byproducts (e.g., pyrazole formation instead of indole derivatives) may arise from competing reaction pathways. In phenylhydrazine reactions, substituent electronic effects (e.g., methoxy vs. methyl groups) dictate product distribution .

Q. Resolution Strategies

- Kinetic Control : Short reaction times and low temperatures favor desired pathways.

- Computational Modeling : Predict intermediates using DFT to optimize conditions .

What purification methods are recommended for complex mixtures?

- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for baseline separation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar derivatives (40–63% recovery) .

How do catalytic systems influence regioselectivity?

Cs₂CO₃ promotes deprotonation and nucleophilic attack in amination, while iridium catalysts enable enantioselective C–N bond formation. Solvent polarity (e.g., DME vs. THF) further modulates selectivity .

What are emerging applications in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.